2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol
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Overview
Description
2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is a complex organic compound that features a bromine atom, two methyl groups, and a phenol group This compound is notable for its unique structure, which includes a benzoxazole moiety and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves multiple steps. One common method includes the bromination of 3,4-dimethylphenol, followed by the formation of the imine linkage with 2-phenyl-1,3-benzoxazole-5-carbaldehyde. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imine linkage and phenol group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The benzoxazole moiety may also contribute to its activity by interacting with specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the imine and benzoxazole moieties.
3,4-Dimethylphenol: Lacks the bromine atom and the imine linkage.
2-Phenylbenzoxazole: Lacks the bromine atom and the phenol group.
Uniqueness
2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, imine linkage, and benzoxazole moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H17BrN2O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-bromo-3,4-dimethyl-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-10-16(21(26)20(23)14(13)2)12-24-17-8-9-19-18(11-17)25-22(27-19)15-6-4-3-5-7-15/h3-12,26H,1-2H3 |
InChI Key |
NALNBUABNXMGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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